

# spectroscopic data (NMR, IR, MS) of (4-Cyanophenyl)thiourea

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-Cyanophenyl)thiourea

Cat. No.: B041075

[Get Quote](#)

## An In-depth Technical Guide to the Spectroscopic Profile of (4-Cyanophenyl)thiourea

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Cyanophenyl)thiourea**, tailored for researchers, scientists, and professionals in drug development. This document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and workflow visualizations.

## Chemical Structure and Properties

- IUPAC Name: (4-Cyanophenyl)thiourea
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>S<sup>[1]</sup>
- Molecular Weight: 177.22 g/mol <sup>[1]</sup>
- CAS Number: 3460-55-7<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(4-Cyanophenyl)thiourea** and its derivatives. Data for closely related compounds are included for comparative reference, as they provide characteristic signals for the core structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

| Proton Assignment           | Expected Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub> | Reference Compound                    | Reported Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub> | Citation |
|-----------------------------|------------------------------------------------------------------|---------------------------------------|------------------------------------------------------------------|----------|
| N-H (Thiourea)              | ~9.5 - 12.0 (broad signals)                                      | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 12.70, 11.69                                                     | [2]      |
| Aromatic C-H                | ~7.5 - 8.3 (multiplet)                                           | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 7.50 - 8.30                                                      | [2]      |
| -NH <sub>2</sub> (Thiourea) | ~7.2 (broad signal)                                              | Thiourea                              | ~7.2                                                             | [3]      |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

| Carbon Assignment  | Expected Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub> | Reference Compound                    | Reported Chemical Shift ( $\delta$ , ppm) in DMSO-d <sub>6</sub> | Citation |
|--------------------|------------------------------------------------------------------|---------------------------------------|------------------------------------------------------------------|----------|
| C=S (Thiocarbonyl) | ~180                                                             | Thiourea                              | 181.95                                                           | [3]      |
| C≡N (Nitrile)      | ~119                                                             | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 119.2                                                            | [2]      |
| Aromatic C         | ~108 - 151                                                       | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 108.6 - 142.7                                                    | [2]      |

## Infrared (IR) Spectroscopy

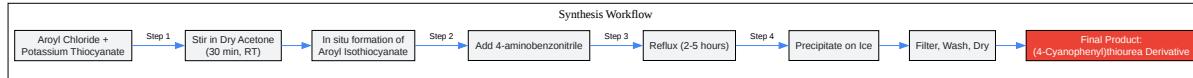
Table 3: FT-IR Spectroscopic Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm <sup>-1</sup> ) | Reference Compound                    | Reported Wavenumber (cm <sup>-1</sup> ) | Citation            |
|------------------|----------------|-----------------------------------------|---------------------------------------|-----------------------------------------|---------------------|
| N-H              | Stretching     | ~3200 - 3400                            | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 3229                                    | <a href="#">[2]</a> |
| C-H (Aromatic)   | Stretching     | ~3000 - 3100                            | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 3030                                    | <a href="#">[2]</a> |
| C≡N (Nitrile)    | Stretching     | ~2220 - 2230                            | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 2223                                    | <a href="#">[2]</a> |
| N-H              | Bending        | ~1590 - 1620                            | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 1592                                    | <a href="#">[2]</a> |
| C=S              | Stretching     | ~1080 - 1270                            | N-Benzoyl-N'-(4'-cyanophenyl)thiourea | 1262 (N-C=S), 834 (C=S)                 | <a href="#">[2]</a> |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ion                                               | m/z<br>(Expected) | Fragmentation                    | Reference Compound      | Observed m/z | Citation |
|---------------------------------------------------|-------------------|----------------------------------|-------------------------|--------------|----------|
| [M]+                                              | 177               | Molecular Ion                    | (4-Cyanophenyl)thiourea | -            |          |
| [M - NH <sub>3</sub> ]+                           | 160               | Loss of Ammonia                  | -                       | -            |          |
| [C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> S]+ | 148               | Fragmentation of thiourea moiety | -                       | -            |          |
| [C <sub>7</sub> H <sub>5</sub> N <sub>2</sub> ]+  | 117               | 4-aminobenzonitrile fragment     | -                       | -            |          |
| [C <sub>6</sub> H <sub>4</sub> CN]+               | 102               | Cyanophenyl cation               | -                       | -            |          |


## Experimental Protocols

### Synthesis of (4-Cyanophenyl)thiourea Derivatives

A general and efficient method for synthesizing N-aryl-N'-(4'-cyanophenyl)thioureas involves a one-pot reaction.<sup>[4]</sup>

- Preparation of Isothiocyanate: A mixture of an appropriate aryl chloride (e.g., p-methoxybenzoyl chloride, 2.0 eq.) and potassium thiocyanate (2.0 eq.) is stirred in dry acetone (20 mL) at room temperature for 30 minutes. This step generates the corresponding aryl isothiocyanate in situ.
- Thiourea Formation: 4-aminobenzonitrile (2.0 eq.) dissolved in dry acetone is added to the reaction mixture.
- Reaction and Isolation: The mixture is heated to reflux for 2-5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is

poured onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and dried to yield the N-aryloyl-N'-(4'-cyanophenyl)thiourea derivative.[4]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Cyanophenyl)thiourea** derivatives.

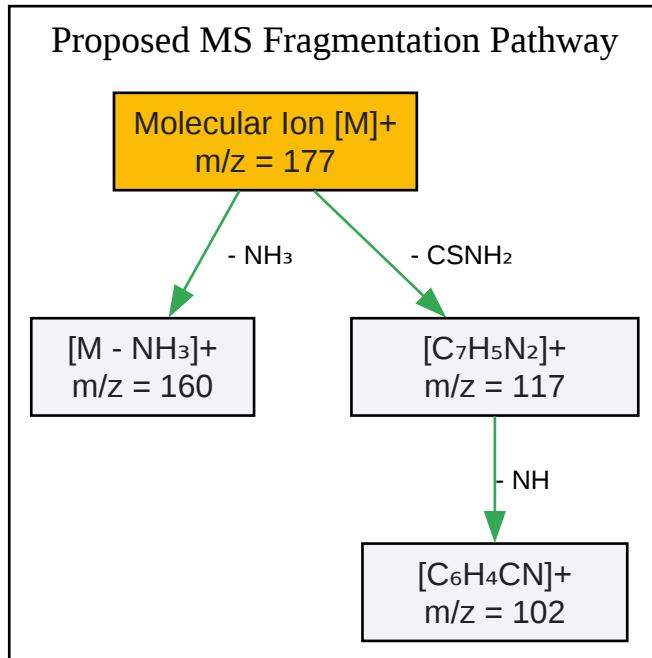
## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at 300 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as the internal standard.[4]
- **IR Spectroscopy:** FT-IR spectra are recorded using an FT-IR spectrophotometer. Samples are prepared as KBr discs.[4]
- **Mass Spectrometry:** Mass spectra are obtained using an LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is often performed in multiple-reaction monitoring (MRM) mode to enhance sensitivity and selectivity. [5]

## Key Structural Interpretations

### NMR Spectra

In the  $^1\text{H}$  NMR spectrum, the protons of the N-H groups in the thiourea moiety are expected to appear as broad singlets at a high chemical shift (downfield), typically between 9.5 and 12.7 ppm, due to their acidic nature and hydrogen bonding. The aromatic protons on the cyanophenyl ring will appear as a multiplet in the aromatic region (7.5-8.3 ppm).


In the  $^{13}\text{C}$  NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears around 180-182 ppm. The nitrile carbon (C≡N) signal is found at approximately 119 ppm.

## IR Spectrum

The IR spectrum provides clear evidence for key functional groups. A sharp, strong absorption band around 2223-2225  $\text{cm}^{-1}$  is characteristic of the C≡N stretching vibration. The N-H stretching vibrations of the thiourea group are observed as one or more bands in the 3200-3400  $\text{cm}^{-1}$  region. The C=S bond typically shows weaker absorptions at lower wavenumbers.

## Mass Spectrum Fragmentation

The mass spectrum provides information on the molecular weight and structural fragments of the molecule. The molecular ion peak ( $[\text{M}]^+$ ) is expected at  $\text{m/z}$  177. A logical fragmentation pathway involves the initial loss of ammonia or cleavage of the thiourea group, leading to characteristic fragment ions.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **(4-Cyanophenyl)thiourea** in Mass Spectrometry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aryl-N'-(4'-cyanophenyl)thioureas | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of (4-Cyanophenyl)thiourea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041075#spectroscopic-data-nmr-ir-ms-of-4-cyanophenyl-thiourea]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)